molecular formula C26H26N2O3 B14451230 6'-Benzoyloxycincholine CAS No. 77539-57-2

6'-Benzoyloxycincholine

Cat. No.: B14451230
CAS No.: 77539-57-2
M. Wt: 414.5 g/mol
InChI Key: RMIORKZWPHXLKV-UHFFFAOYSA-N
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Description

6’-Benzoyloxycincholine is a chemical compound known for its unique structure and properties. It is derived from cinchona alkaloids, which are naturally occurring compounds found in the bark of cinchona trees. These alkaloids have been historically significant due to their medicinal properties, particularly in the treatment of malaria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Benzoyloxycincholine typically involves the esterification of cincholine with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ester bond. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of 6’-Benzoyloxycincholine follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Crystallization or chromatography to obtain pure 6’-Benzoyloxycincholine

    Quality Control: Rigorous testing to ensure the purity and consistency of the product

Chemical Reactions Analysis

Types of Reactions

6’-Benzoyloxycincholine undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones

    Reduction: Reduction reactions can yield various reduced forms of the compound

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives

    Reduction: Reduced forms of 6’-Benzoyloxycincholine

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

6’-Benzoyloxycincholine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases

    Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules

Mechanism of Action

The mechanism of action of 6’-Benzoyloxycincholine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It primarily targets enzymes and receptors involved in cellular processes

    Pathways Involved: It can modulate signaling pathways, leading to various biological effects such as inhibition of parasite growth or induction of apoptosis in cancer cells

Comparison with Similar Compounds

6’-Benzoyloxycincholine can be compared with other similar compounds, such as:

    Quinine: Another cinchona alkaloid with antimalarial properties

    Chloroquine: A synthetic derivative with similar therapeutic effects

    Hydroxychloroquine: A hydroxylated derivative with enhanced biological activity

Uniqueness

6’-Benzoyloxycincholine stands out due to its unique ester linkage, which imparts distinct chemical and biological properties

Properties

CAS No.

77539-57-2

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

[4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] benzoate

InChI

InChI=1S/C26H26N2O3/c1-2-17-16-28-13-11-19(17)14-24(28)25(29)21-10-12-27-23-9-8-20(15-22(21)23)31-26(30)18-6-4-3-5-7-18/h2-10,12,15,17,19,24-25,29H,1,11,13-14,16H2

InChI Key

RMIORKZWPHXLKV-UHFFFAOYSA-N

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC(=O)C5=CC=CC=C5)O

Origin of Product

United States

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